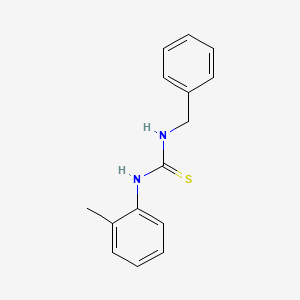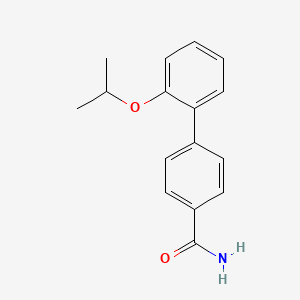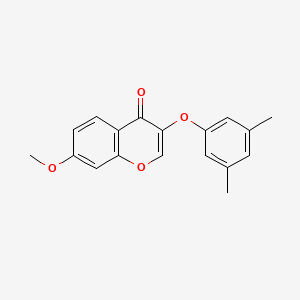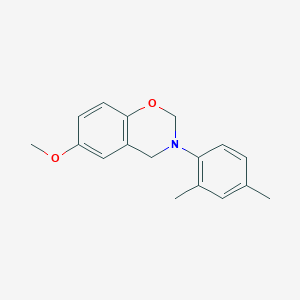![molecular formula C14H16N2OS B5508551 2-甲基-N-[3-(2-甲基-1,3-噻唑-4-基)苯基]丙酰胺](/img/structure/B5508551.png)
2-甲基-N-[3-(2-甲基-1,3-噻唑-4-基)苯基]丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis The synthesis of related thiazolyl and propanamide compounds involves multi-step chemical reactions, starting from basic precursors such as ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate, which is further converted into corresponding hydrazides, thioamides, or hydrazonoyl chlorides. These intermediates are then reacted with various electrophiles or halogenated compounds to yield targeted compounds. For example, synthesis involving S-substitution or the reaction with hydrazonoyl chlorides in the presence of a base such as LiH or triethylamine is common for constructing the thiazolyl propanamide framework (Abbasi et al., 2020).
Molecular Structure Analysis Molecular structure determination of similar compounds is achieved through various spectroscopic techniques like IR, NMR (1H and 13C), and mass spectrometry, along with X-ray crystallography for precise structural elucidation. These techniques confirm the molecular framework and substitution patterns, ensuring the correct synthesis of the targeted molecule (Kulai & Mallet-Ladeira, 2016).
Chemical Reactions and Properties Thiazolyl propanamides undergo a range of chemical reactions, including S-substitution, electrophilic addition, and cyclization, to form a variety of heterocyclic structures. These reactions are often catalyzed by bases or performed under reflux conditions. The chemical properties of these compounds are significantly influenced by the substituents on the thiazole ring and the propanamide moiety, affecting their reactivity and stability (Gomha et al., 2017).
Physical Properties Analysis The physical properties, including solubility, melting points, and crystalline structure, of thiazolyl propanamides are determined by their molecular structure. X-ray crystallography provides detailed information about the crystal packing, hydrogen bonding, and molecular conformation, which are crucial for understanding the compound's physical properties (Fun et al., 2009).
Chemical Properties Analysis The chemical properties of thiazolyl propanamides, including their reactivity towards nucleophiles and electrophiles, acid-base behavior, and redox properties, are key for their application in synthetic chemistry. These properties are influenced by the electronic effects of substituents on the thiazole ring and the amide functionality, dictating their role in chemical reactions and potential as intermediates in organic synthesis (Dani et al., 2013).
科学研究应用
合成和生物学意义
化合物2-甲基-N-[3-(2-甲基-1,3-噻唑-4-基)苯基]丙酰胺属于(硫代)尿素苯并噻唑类(TBT和UBT)的一类,它们表现出广泛的生物活性,使其成为药物化学中非常重要的化合物。UBT衍生物,例如Frentizole,已被用于治疗类风湿性关节炎和系统性红斑狼疮。Bentaluron 和 Bethabenthiazuron 等 UBT 作为商业杀菌剂,用作木材防腐剂和冬玉米作物的除草剂。这突出了该化合物在开发治疗剂和药理学应用中的重要作用 (Rosales-Hernández 等人,2022)。
噻唑烷二酮作为抗菌、抗肿瘤和抗糖尿病剂
另一个密切相关的类别,2,4-噻唑烷二酮 (TZD),展示了广泛的生物活性,包括抗菌、抗癌和抗糖尿病作用。TZD 核允许进行显着的结构修饰,从而能够针对不同的临床疾病开发各种先导分子。这强调了基于噻唑烷的化合物(包括 2-甲基-N-[3-(2-甲基-1,3-噻唑-4-基)苯基]丙酰胺)在药物发现和新型药物开发中的潜力 (Singh 等人,2022)。
磺酰胺:治疗应用
磺酰胺,具有伯磺酰胺部分,用于各种临床重要药物。基于磺酰胺的化合物的多种治疗应用,包括降压、抗菌和抗糖尿病活性,展示了含硫化合物的化学多功能性和药用相关性。这强调了探索基于硫的药效团(如 2-甲基-N-[3-(2-甲基-1,3-噻唑-4-基)苯基]丙酰胺)对于开发新的治疗剂的重要性 (Carta 等人,2012)。
光电材料中的喹唑啉和嘧啶
除了药用应用之外,与噻唑基化合物具有结构相似性的化合物,如喹唑啉和嘧啶,已被用于光电材料的制造。这些材料对于开发电子器件、发光元件、光电转换元件和图像传感器非常重要。这表明结构相关的化合物(如 2-甲基-N-[3-(2-甲基-1,3-噻唑-4-基)苯基]丙酰胺)在制药领域之外的各种科学和工业应用中具有潜力 (Lipunova 等人,2018)。
未来方向
属性
IUPAC Name |
2-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-9(2)14(17)16-12-6-4-5-11(7-12)13-8-18-10(3)15-13/h4-9H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJDVUGTWWVPLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(8aS)-2-{[3-(4-methylphenyl)isoxazol-5-yl]methyl}hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B5508471.png)
![4-methyl-N'-[(5-nitro-2-furyl)methylene]-1,2,3-thiadiazole-5-carbohydrazide](/img/structure/B5508481.png)
![2-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)imino]methyl}benzoic acid](/img/structure/B5508488.png)
![N-[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5508495.png)
![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methylbenzamide](/img/structure/B5508498.png)
![2-(3-methoxypropyl)-9-(5-propyl-1,3,4-thiadiazol-2-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5508499.png)
![(1S*,5R*)-6-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5508501.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B5508508.png)

![N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)thieno[3,2-d]pyrimidin-4-amine dihydrochloride](/img/structure/B5508539.png)

![(4-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5508558.png)

